Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone
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Overview
Description
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone is a complex organic compound that combines the structural features of adamantane, piperazine, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with piperazine derivatives. The key steps include:
Formation of Adamantane Derivatives: Adamantane can be functionalized through various methods, including halogenation and subsequent substitution reactions.
Coupling with Piperazine: The functionalized adamantane is then coupled with a piperazine derivative under conditions that promote nucleophilic substitution.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The adamantane and piperazine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted adamantane and piperazine derivatives.
Scientific Research Applications
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with various biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, while the piperazine ring can interact with various receptors and enzymes. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone: Similar structure but with a fluorine atom instead of methyl groups.
Adamantanyl 4-(2-hydroxyphenyl)piperazinyl ketone: Contains a hydroxyl group, which can alter its reactivity and interactions.
Uniqueness
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties, potentially leading to different biological activities and material properties compared to its analogs .
Biological Activity
Adamantanyl 4-(2,6-dimethylphenyl)piperazinyl ketone is a synthetic compound that integrates the structural features of adamantane, piperazine, and a ketone group. This article explores its biological activity, synthesis pathways, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Adamantane moiety : Provides rigidity and hydrophobic properties.
- Piperazine ring : Facilitates interactions with biological receptors.
- Ketone group : Involved in hydrogen bonding and enhances reactivity.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Adamantane Derivatives : This can be achieved through halogenation followed by substitution reactions.
- Coupling with Piperazine : The functionalized adamantane undergoes nucleophilic substitution with piperazine derivatives.
- Ketone Formation : The final product is obtained through oxidation or direct formation from the coupling step.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The adamantane structure enhances lipophilicity, while the piperazine ring allows for specific receptor interactions. The ketone group plays a crucial role in mediating these interactions through hydrogen bonding .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antiviral Properties : Adamantane derivatives have shown efficacy against various viral infections, including Rubella and other viral targets .
- Antitumor Activity : Some studies suggest potential anticancer effects, particularly through inhibition of specific signaling pathways involved in tumor growth .
- Neuroprotective Effects : Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone | Fluorine substitution | Altered receptor affinity |
Adamantanyl 4-(2-hydroxyphenyl)piperazinyl ketone | Hydroxyl group addition | Enhanced solubility and potential bioactivity |
This compound | Two methyl groups | Unique steric and electronic properties |
The presence of two methyl groups on the phenyl ring in this compound may influence its steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.
Case Studies and Research Findings
- Antiviral Activity Study : A study reported that adamantane derivatives exerted significant antiviral effects against various viral strains. The mechanism involved disruption of viral replication processes .
- Neuroprotective Mechanism : Research demonstrated that certain piperazine derivatives could inhibit acetylcholinesterase effectively, providing insights into their potential use in treating Alzheimer's disease .
- Antitumor Efficacy : A recent investigation highlighted that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .
Properties
Molecular Formula |
C23H32N2O |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-adamantyl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H32N2O/c1-16-4-3-5-17(2)21(16)24-6-8-25(9-7-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-5,18-20H,6-15H2,1-2H3 |
InChI Key |
UTASOBALAXTLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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